3-Cyano-5-(4-cyanophenyl)phenol
Overview
Description
“3-Cyano-5-(4-cyanophenyl)phenol” is a chemical compound with the CAS Number: 1261949-21-6 . Its IUPAC name is 5-hydroxy[1,1’-biphenyl]-3,4’-dicarbonitrile . The molecular weight of this compound is 220.23 .
Molecular Structure Analysis
The molecular formula of “this compound” is C14H8N2O . The InChI Code is 1S/C14H8N2O/c15-8-10-1-3-12(4-2-10)13-5-11(9-16)6-14(17)7-13/h1-7,17H .
Scientific Research Applications
Materials Science and Organic Synthesis
Structural Analysis : The structure of related compounds, such as 4CNPD [3-(4-cyanophenyl)-2-(diphenylmethyleneamino)propenonitrile], reveals discrete Z diastereomeric molecules packed by van der Waals forces, highlighting the potential for designing molecular materials with specific optical or electronic properties (Angelova, Macíček, & Dryanska, 1993).
Photoluminescent Materials : The electrochemical oxidation of 2-amino-3-cyano-4-phenylthiophene leads to the formation of a new class of photoluminescent material, which may include derivatives of "3-Cyano-5-(4-cyanophenyl)phenol". This process involves the formation of π-conjugated oligoaminothiophenes exhibiting photoluminescence, indicating potential applications in optoelectronic devices (Ekinci, Horasan, Altundas, & Demir, 2000).
Antioxidant and Anti-inflammatory Properties : Although not directly related to "this compound", research on similar phenolic compounds reveals their significant antioxidant and anti-inflammatory activities. This suggests potential biomedical applications for phenolic compounds in treating inflammation and oxidative stress-related disorders (Weber et al., 2002).
Coordination Networks : Studies on coordination networks involving cyanophenyl-substituted compounds and silver(I) salts demonstrate the influence of ligand symmetry and molecular dipole moments on the solid-state structures. This research provides insights into the design of coordination polymers for catalysis, gas storage, or separation applications (Choe et al., 1999).
Properties
IUPAC Name |
3-(4-cyanophenyl)-5-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O/c15-8-10-1-3-12(4-2-10)13-5-11(9-16)6-14(17)7-13/h1-7,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJDJBUVDVMXFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=CC(=C2)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684639 | |
Record name | 5-Hydroxy[1,1'-biphenyl]-3,4'-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261949-21-6 | |
Record name | [1,1′-Biphenyl]-3,4′-dicarbonitrile, 5-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261949-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxy[1,1'-biphenyl]-3,4'-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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